Introduction: The Significance of the Benzo[b]thiophene Scaffold in Modern Drug Discovery
Introduction: The Significance of the Benzo[b]thiophene Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzo[b]thiophene-2-carbaldehyde
The benzo[b]thiophene moiety is a prominent heterocyclic core structure, recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with a wide array of biological targets. Derivatives of benzo[b]thiophene are known to exhibit a diverse range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties[1]. The introduction of a fluorine atom into this scaffold can significantly modulate its physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the physicochemical properties of 4-Fluorobenzo[b]thiophene-2-carbaldehyde, a versatile synthetic intermediate poised for the development of novel therapeutic agents.
Core Physicochemical Properties
| Property | Value / Predicted Value | Reference / Basis |
| Molecular Formula | C₉H₅FOS | - |
| Molecular Weight | 180.20 g/mol | [2] |
| CAS Number | Not Available | - |
| Appearance | Expected to be a solid | Analogy to related compounds |
| Melting Point | Data not available. (Analog: Benzo[b]thiophene-2-carbaldehyde: 27-28 °C) | [3] |
| Boiling Point | Data not available. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, DMSO, Ethyl Acetate) and insoluble in water. | Analogy to Thiophene-2-carboxaldehyde[4] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų (Predicted for isomer) | [2] |
| LogP | 2.85 (Predicted for isomer) | [2] |
Synthesis and Purification: A Strategic Approach
The synthesis of 4-Fluorobenzo[b]thiophene-2-carbaldehyde can be logically approached via formylation of the corresponding 4-Fluorobenzo[b]thiophene precursor. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings like benzo[b]thiophene[5].
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Fluorobenzo[b]thiophene-2-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-Dimethylformamide (DMF) to 0 °C.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
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Substrate Addition: Dissolve 4-Fluorobenzo[b]thiophene in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7.
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Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Fluorobenzo[b]thiophene-2-carbaldehyde.
Spectroscopic Analysis: Elucidating the Structure
Spectroscopic data is essential for the unambiguous characterization of the target molecule. While experimental spectra are not available, the expected key features can be predicted based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2850 and ~2750 cm⁻¹: Aldehydic C-H stretching (Fermi doublet).
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~1700-1680 cm⁻¹: A strong C=O stretching vibration of the aldehyde, conjugated with the aromatic ring. For the non-fluorinated analog, this appears at 1672 cm⁻¹[3].
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~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
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~1250-1100 cm⁻¹: C-F stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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~10.0 ppm (singlet): The aldehyde proton (-CHO) is expected to be significantly deshielded. The analog Benzo[b]thiophene-2-carbaldehyde shows this peak at 10.08 ppm[3].
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~8.0-7.0 ppm (multiplets): The aromatic protons on the benzo[b]thiophene ring system will appear in this region. The proton on the thiophene ring (at C3) will likely be a singlet or a doublet with a small coupling constant. The protons on the benzene ring will show a more complex splitting pattern, further complicated by coupling to the fluorine atom. The proton ortho to the fluorine (at C5) is expected to show a doublet with a J-coupling of ~8-10 Hz.
¹³C NMR:
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~185 ppm: The carbonyl carbon of the aldehyde will be the most downfield signal.
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~160 ppm (doublet): The carbon directly attached to the fluorine atom (C4) will appear as a doublet with a large one-bond C-F coupling constant.
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~145-120 ppm: The remaining aromatic carbons will resonate in this region. The carbons ortho and meta to the fluorine atom will also exhibit smaller C-F couplings.
Reactivity and Applications in Drug Development
The dual functionality of 4-Fluorobenzo[b]thiophene-2-carbaldehyde—the reactive aldehyde group and the fluorinated aromatic core—makes it a highly valuable building block for creating diverse molecular libraries.
Key Reaction Pathways
Caption: Key synthetic transformations of 4-Fluorobenzo[b]thiophene-2-carbaldehyde.
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Reactions at the Aldehyde Group: The aldehyde functionality is a versatile handle for various transformations.
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Oxidation: It can be easily oxidized to the corresponding carboxylic acid, 4-Fluorobenzo[b]thiophene-2-carboxylic acid, which is also a valuable synthetic intermediate[6][7].
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Reduction: Reduction with agents like sodium borohydride will yield the corresponding primary alcohol.
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Condensation Reactions: It can undergo Claisen-Schmidt condensation with ketones to form chalcones, or Wittig reactions to form alkenes, significantly increasing molecular complexity[8].
-
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Reactions on the Aromatic Ring: The benzo[b]thiophene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by both the thiophene sulfur and the fluorine atom.
The derivatives synthesized from this core scaffold can be screened for a wide range of biological activities, leveraging the known pharmacological potential of the benzo[b]thiophene class of compounds.
Conclusion
4-Fluorobenzo[b]thiophene-2-carbaldehyde represents a strategically important, albeit under-characterized, building block for medicinal chemistry and drug development. While direct experimental data on its physicochemical properties are sparse, a robust understanding can be built from the well-documented chemistry of its structural analogs. Its versatile reactivity, combined with the beneficial effects of fluorine incorporation, positions it as a valuable starting material for the synthesis of novel compounds with the potential for significant therapeutic impact. Further experimental investigation into this compound is warranted to fully unlock its potential in the pursuit of new medicines.
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Caputo, F., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. Retrieved from [Link][3]
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Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link][5]
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Isloor, A. M., Kalluraya, B., & Sridhar Pai, K. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. Retrieved from [Link][1]
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ChemBK. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link][4]
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